1-[Cyclohexyl(methyl)amino]-3-[3-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol
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Overview
Description
1-[Cyclohexyl(methyl)amino]-3-[3-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol is a complex organic compound with the molecular formula C22H37N3O2 and a molecular weight of 375.5 g/mol. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[3-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclohexylamine with a suitable alkylating agent to form the cyclohexyl(methyl)amino group. This intermediate is then reacted with a phenoxypropanol derivative, which has been previously functionalized with a methoxypiperidinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the highest efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[Cyclohexyl(methyl)amino]-3-[3-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypiperidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[Cyclohexyl(methyl)amino]-3-[3-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of cellular processes and as a potential ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[3-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[Cyclohexyl(methyl)amino]-3-[3-[(4-methyl-1-piperazinyl)methyl]phenoxy]-2-propanol
- 1-[Cyclohexyl(methyl)amino]-3-[3-[(4-methyl-1-piperazinyl)methyl]phenoxy]-2-propanol
Uniqueness
1-[Cyclohexyl(methyl)amino]-3-[3-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxypiperidinyl group, in particular, differentiates it from similar compounds and may contribute to its specific interactions with molecular targets.
Properties
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[3-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-24(20-8-4-3-5-9-20)17-21(26)18-28-23-10-6-7-19(15-23)16-25-13-11-22(27-2)12-14-25/h6-7,10,15,20-22,26H,3-5,8-9,11-14,16-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMLYXDNXPNUDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC(=C1)CN2CCC(CC2)OC)O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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